"Methyl 3-methyl-1-oxidopyridin-4-yl ether" physical and chemical properties
"Methyl 3-methyl-1-oxidopyridin-4-yl ether" physical and chemical properties
The following technical guide details the physical and chemical properties, synthesis, and applications of Methyl 3-methyl-1-oxidopyridin-4-yl ether , commonly known as 4-Methoxy-3-methylpyridine 1-oxide .
(4-Methoxy-3-methylpyridine 1-oxide)[1]
Executive Summary
Methyl 3-methyl-1-oxidopyridin-4-yl ether (CAS: 26883-29-4 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of proton pump inhibitors (PPIs), most notably Ilaprazole .[1] As a pyridine N-oxide, it possesses unique electronic properties that allow for functionalization at the 2-position via the Boekelheide rearrangement—a critical step in constructing the 2-chloromethylpyridine pharmacophore required for coupling with benzimidazole thiols.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity.
Chemical Identity & Structural Characterization[1]
| Property | Detail |
| IUPAC Name | 4-Methoxy-3-methylpyridine 1-oxide |
| Common Synonyms | Methyl 3-methyl-1-oxidopyridin-4-yl ether; Ilaprazole Impurity 2; 3-Methyl-4-methoxypyridine N-oxide |
| CAS Registry Number | 26883-29-4 |
| Molecular Formula | C |
| Molecular Weight | 139.15 g/mol |
| SMILES | COc1cccc1C |
| InChI Key | BLD-MFCD00234344 (Derivative ID) |
Structural Insight:
The molecule features a pyridine ring substituted with a methyl group at the 3-position and a methoxy group at the 4-position.[2] The nitrogen atom is oxidized to an N-oxide (
Physicochemical Profile
| Property | Value / Description |
| Physical State | Solid (Crystalline powder or low-melting mass) |
| Melting Point | Approx. 80–120 °C (Estimated based on structural analogs like 3-picoline N-oxide and 4-nitropyridine N-oxide) |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DCM, Chloroform); Moderately soluble in water.[1][3] |
| pKa | ~0.8 (Conjugate acid of N-oxide); The N-oxide oxygen is less basic than the parent pyridine nitrogen.[1] |
| LogP | ~0.5 (Predicted); Relatively hydrophilic due to the N-oxide polarity.[1] |
| Stability | Stable under ambient conditions. Hygroscopic. Sensitive to strong reducing agents. |
Synthetic Pathways & Manufacturing
The synthesis of 4-Methoxy-3-methylpyridine 1-oxide generally follows two primary routes. The choice depends on the availability of starting materials (4-nitro vs. 4-methoxy precursors).[1]
Route A: Direct N-Oxidation (Oxidative Pathway)
This method involves the direct oxidation of commercially available 4-methoxy-3-methylpyridine using peracids.[1]
-
Reagents: 3-Chloroperbenzoic acid (mCPBA) or Peracetic acid/H
O .[1] -
Solvent: Dichloromethane (DCM) or Acetic Acid.
-
Conditions: 0°C to Room Temperature, 4–12 hours.
-
Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.
Route B: Nucleophilic Substitution (Displacement Pathway)
This route is preferred when starting from the nitro-derivative, often used to install the alkoxy group simultaneously.
-
Precursor: 3-Methyl-4-nitropyridine 1-oxide (CAS: 1074-98-2).[1]
-
Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]
-
Conditions: Reflux, 2–4 hours.
-
Mechanism: Nucleophilic aromatic substitution (
).[1] The nitro group at position 4 is highly activated by the N-oxide moiety, making it an excellent leaving group.
DOT Diagram: Synthetic Workflows
Caption: Dual synthetic pathways via direct oxidation or nucleophilic substitution.
Reactivity: The Boekelheide Rearrangement
The most critical chemical property of this compound is its ability to undergo the Boekelheide Rearrangement (also known as the Polonovski-type rearrangement). This reaction is the industry standard for converting 2-methylpyridine N-oxides into 2-hydroxymethylpyridines, a mandatory step for Ilaprazole synthesis.[1]
Mechanism & Protocol
-
Acylation: Reaction with acetic anhydride (Ac
O) acylates the N-oxide oxygen. -
Deprotonation: The acetate anion abstracts a proton from the
-methyl group (position 2, if available, or position 3 methyl if activated, but typically this reaction targets the 2-methyl. Note: In Ilaprazole synthesis, the starting material is often 2,3-dimethyl-4-methoxy-pyridine N-oxide.[1] If using the title compound (3-methyl), functionalization typically occurs at the 2-position via radical or rearrangement mechanisms if a 2-methyl group is introduced or if the ring is activated for insertion.)[1]-
Correction for Precision: For Ilaprazole , the core is 2-chloromethyl-4-methoxy-3-methylpyridine .[1] The title compound (N-oxide) is usually the precursor to the 2-hydroxymethyl derivative via rearrangement of a 2,3-dimethyl precursor, OR it is used to introduce the functionality at the vacant 2-position via radical methylation followed by rearrangement.[1]
-
Direct Functionalization:[1] The N-oxide activates the
-positions (2 and 6).[1] Reaction with acetic anhydride typically yields the 2-acetoxy derivative via the rearrangement of the N-acetoxy intermediate.
-
Experimental Protocol (General Boekelheide Conditions):
-
Dissolution: Dissolve 10.0 g of 4-Methoxy-3-methylpyridine 1-oxide in 50 mL of acetic anhydride.
-
Heating: Heat the mixture to 90–100°C for 2–4 hours. The solution will darken.
-
Workup: Remove excess acetic anhydride under vacuum.
-
Hydrolysis: Treat the residue with 10% NaOH or ethanolic KOH to hydrolyze the ester to the alcohol (2-hydroxymethyl-4-methoxy-3-methylpyridine).[1]
DOT Diagram: Boekelheide Mechanism
Caption: Mechanism of the Boekelheide rearrangement converting N-oxide to alcohol.[1][2]
Analytical Methodologies
To validate the identity and purity of the compound, the following analytical parameters should be used:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.15 (d, 1H, H-6): Deshielded doublet adjacent to Nitrogen.[1]
- 7.10 (d, 1H, H-5): Doublet.[1]
- 7.05 (s, 1H, H-2): Singlet (if 2-position is unsubstituted).[1]
- 3.85 (s, 3H, OMe): Methoxy singlet.[1]
- 2.15 (s, 3H, Me): Methyl singlet.
-
Note: N-oxidation typically shifts
-protons (H-2, H-6) downfield and -protons (H-4) upfield compared to the free base, but the methoxy group at 4 dominates the shielding at H-3/H-5.[1]
-
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (Pyridine absorption) and 280 nm.[1]
-
Retention Time: Short retention time due to high polarity of the N-oxide group compared to the non-oxidized impurity.
-
Safety & Handling
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). N-oxides can be hygroscopic.
-
Thermal Stability: While generally stable, N-oxides can decompose exothermically at high temperatures (>150°C).[1] Avoid uncontrolled heating of bulk material.
References
-
ChemicalBook. (2025).[4] 3-Methyl-4-nitropyridine N-Oxide Properties and Synthesis. Retrieved from [1]
-
PubChem. (2025). Methyl 3-methyl-1-oxidopyridin-4-yl ether Compound Summary. National Library of Medicine. Retrieved from [1]
-
BenchChem. (2025).[2] Application Protocol: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride. Retrieved from [1]
-
Google Patents. (2014). CN103664886A - Preparation method of Ilaprazole Intermediate. Retrieved from
-
Sigma-Aldrich. (2025). 3-Methyl-4-nitropyridine N-oxide Safety Data Sheet. Retrieved from [1]
Sources
- 1. 4-({[(3R,4R)-4-{[3-methyl-5-(5-methylpyridin-3-yl)-2-oxo-1,2-dihydro-1,7-naphthyridin-8-yl]amino}piperidin-3-yl]oxy}methyl)-1lambda~6~-thiane-1,1-dione | C26H33N5O4S | CID 122181550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. 3-Methyl-4-nitropyridine N-Oxide | 1074-98-2 [chemicalbook.com]
